molecular formula C12H11F3O3 B2815787 1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid CAS No. 1260801-50-0

1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid

Cat. No. B2815787
CAS RN: 1260801-50-0
M. Wt: 260.212
InChI Key: CVLPYRPQJNGUEU-UHFFFAOYSA-N
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Description

“1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1260801-50-0 . It has a molecular weight of 260.21 .


Molecular Structure Analysis

The InChI code for “1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid” is 1S/C12H11F3O3/c13-12(14,15)18-9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid” has a molecular weight of 260.21 . Other specific physical and chemical properties are not mentioned in the searched resources.

Scientific Research Applications

Structure and Conformation Analysis

The structural and conformational studies of related cyclobutane carboxylic acids, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been conducted using X-ray diffraction methods. These studies reveal the puckered nature of the cyclobutane ring and the impact of substituents on bond lengths and molecular geometry, providing insights into the conformational preferences and steric effects in cyclobutane derivatives, which could be relevant for understanding the properties of 1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid (Reisner, Korp, Bernal, & Fuchs, 1983).

Synthesis and Applications in PET Imaging

The synthesis of fluorine-18 labeled analogues of cyclobutane carboxylic acids, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), demonstrates the utility of these compounds in positron emission tomography (PET) imaging for tumor delineation. This highlights the potential of fluorine-substituted cyclobutane carboxylic acids in the development of diagnostic agents and the exploration of their biochemical interactions in vivo (Shoup & Goodman, 1999).

Trifluoromethyl Substitution Effects

The synthesis of trifluoromethyl-substituted analogues of 1-aminocyclobutane-1-carboxylic acid explores the introduction of trifluoromethyl groups into the cyclobutane framework. This research is significant for understanding how such substitutions affect the physical, chemical, and possibly biological properties of these compounds, which can be crucial for designing new materials or pharmaceuticals with enhanced performance (Radchenko, Mykhailiuk, Bezdudny, & Komarov, 2009).

Conformational Studies and Peptide Design

The synthesis and structural analysis of cyclobutane-containing amino acids and peptides, such as 2-aminocyclobutane-1-carboxylic acids, contribute to the understanding of conformational dynamics in peptidic structures. These studies can inform the design of novel peptides and peptidomimetics with predefined structural features for therapeutic applications, highlighting the relevance of cyclobutane carboxylic acid derivatives in medicinal chemistry and drug design (Izquierdo et al., 2005).

properties

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)18-9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLPYRPQJNGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid

CAS RN

1260801-50-0
Record name 1-(2-(trifluoromethoxy)phenyl)cyclobutanecarboxylic acid
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